
An In-depth Technical Guide to Indoline-4-ol:
Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: Indoline-4-ol

Cat. No.: B1587766 Get Quote

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and drug development professionals. It delves into the core chemical properties, structure,

synthesis, and reactivity of Indoline-4-ol, a pivotal heterocyclic building block in modern

medicinal chemistry. Our focus is on providing not just data, but actionable insights grounded in

established chemical principles to empower your research and development endeavors.

Introduction: The Strategic Importance of the
Indoline Scaffold
The indoline, or 2,3-dihydroindole, framework is a quintessential "privileged scaffold" in drug

discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for

appended functional groups, making it an ideal core for designing molecules that interact with

specific biological targets.[1] Indoline-4-ol, specifically, combines this valuable scaffold with

two highly versatile functional groups: a secondary amine and a phenolic hydroxyl group. This

unique combination opens up a vast chemical space for derivatization, allowing for the

systematic modulation of physicochemical properties like solubility, lipophilicity, and hydrogen

bonding capacity—all critical parameters in optimizing drug candidates. Its derivatives have

shown significant promise in various therapeutic areas, including the development of anti-

inflammatory and anti-cancer agents.[1][2]
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Understanding the fundamental structure is the first step in harnessing a molecule's potential.

Indoline-4-ol consists of a benzene ring fused to a five-membered saturated nitrogen-

containing ring, with a hydroxyl substituent at position 4 of the aromatic ring.

Key Identifiers:

IUPAC Name: 2,3-dihydro-1H-indol-4-ol

CAS Number: 85926-99-4[3]

Molecular Formula: C₈H₉NO[3]

Canonical SMILES: C1NC2=C(C=CC=C2O)C1

InChI Key: OWWAUBQOFLVUMS-UHFFFAOYSA-N[3]

Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of Indoline-4-ol are foundational for its handling,

characterization, and reaction monitoring.

Physicochemical Properties
The data presented below has been aggregated from various chemical suppliers and

databases. These values are essential for designing experimental conditions, such as choosing

appropriate solvents for reactions and purification.

Property Value Source

Molecular Weight 135.164 g/mol [3]

Appearance
Off-white to brown crystalline

solid
[4]

LogP 1.51 [3]

Solubility

Sparingly soluble in water,

soluble in polar organic

solvents like methanol,

ethanol, and DMSO.

[5][6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1587766?utm_src=pdf-body
https://sielc.com/indoline-4-ol
https://sielc.com/indoline-4-ol
https://sielc.com/indoline-4-ol
https://www.benchchem.com/product/b1587766?utm_src=pdf-body
https://sielc.com/indoline-4-ol
https://pubchem.ncbi.nlm.nih.gov/compound/1H-indol-4-ol
https://sielc.com/indoline-4-ol
https://wap.guidechem.com/encyclopedia/indoline-dic4493.html
https://pubchem.ncbi.nlm.nih.gov/compound/Indole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587766?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Characterization
Spectroscopic data provides the definitive structural confirmation of a molecule. The following

are the expected characteristic signatures for Indoline-4-ol.

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural elucidation. In a

solvent like DMSO-d₆, one would anticipate the following signals:

A broad singlet for the phenolic -OH proton.

A broad singlet for the N-H proton of the secondary amine.

A multiplet system in the aromatic region (approx. 6.0-7.0 ppm) corresponding to the three

protons on the benzene ring.

Two triplets in the aliphatic region (approx. 2.8-3.5 ppm), corresponding to the two

methylene (-CH₂-) groups of the five-membered ring, showing coupling to each other.

¹³C NMR Spectroscopy: The carbon spectrum would confirm the presence of 8 distinct

carbon environments, with aromatic carbons appearing in the 110-150 ppm range and the

two aliphatic carbons appearing further upfield (approx. 25-50 ppm).

Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional

groups.

A broad peak around 3200-3600 cm⁻¹ indicates the O-H stretching of the hydroxyl group.

A sharp to medium peak around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the

secondary amine.

Peaks around 2850-2950 cm⁻¹ are characteristic of aliphatic C-H stretching.

Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS): In Electron Ionization (EI) or Electrospray Ionization (ESI), the

mass spectrum will prominently feature the molecular ion peak.

[M+H]⁺: 136.0706
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Synthesis and Reactivity
The utility of Indoline-4-ol as a building block is predicated on its accessible synthesis and

predictable reactivity.

Synthetic Strategy: Reduction of 4-Hydroxyindole
While several synthetic routes exist, a common and reliable method involves the chemical

reduction of the corresponding aromatic precursor, 4-hydroxyindole. This approach is favored

because it starts from a more readily available material and employs robust reduction

chemistry.

Expertise in Action: The choice of reducing agent is critical. Strong reducing agents like LiAlH₄

could potentially lead to over-reduction or side reactions. A milder, more selective reagent like

sodium cyanoborohydride (NaBH₃CN) in an acidic medium is often preferred. The acid

protonates the indole ring, activating it towards hydride attack, while the cyanoborohydride is

stable enough to not reduce other functional groups under these conditions.

Experimental Protocol: Synthesis of Indoline-4-ol

Dissolution: Dissolve 4-hydroxyindole (1.0 eq) in glacial acetic acid in a round-bottom flask

equipped with a magnetic stirrer.

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Add sodium

cyanoborohydride (NaBH₃CN) (approx. 2.0-3.0 eq) portion-wise over 30 minutes, ensuring

the temperature remains below 10 °C. Self-Validation: Portion-wise addition is crucial to

control the exothermic reaction and prevent potential side reactions.

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material

is consumed.

Quenching: Carefully pour the reaction mixture into a beaker of crushed ice and slowly

neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas

evolution ceases and the pH is ~7-8.
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Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic

layers.

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: Purify the resulting crude solid by column chromatography on silica gel or by

recrystallization to yield pure Indoline-4-ol.

Synthetic Workflow Diagram

4-Hydroxyindole NaBH3CN
Acetic Acid Indoline-4-olReduction

Click to download full resolution via product page

Caption: Reduction of 4-hydroxyindole to Indoline-4-ol.

Chemical Reactivity
The synthetic versatility of Indoline-4-ol stems from the distinct reactivity of its amine and

hydroxyl groups. This allows for selective and orthogonal functionalization.

N-Functionalization (Alkylation, Acylation, Sulfonylation): The secondary amine is a potent

nucleophile. It readily reacts with electrophiles.

N-Alkylation: Reaction with alkyl halides in the presence of a non-nucleophilic base (e.g.,

K₂CO₃, Cs₂CO₃) yields N-alkylated indolines.

N-Acylation: Treatment with acid chlorides or anhydrides, typically in the presence of a

base like triethylamine or pyridine, forms stable amide derivatives. This is a common

strategy to protect the nitrogen or introduce new functional moieties.

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride)

provides N-sulfonylated products, which are important for modifying electronic properties
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and as protecting groups.

O-Functionalization (Etherification, Esterification): The phenolic hydroxyl group can also be

targeted.

O-Alkylation (Williamson Ether Synthesis): Deprotonation with a strong base (e.g., NaH,

K₂CO₃) followed by the addition of an alkyl halide results in the formation of an ether

linkage. The choice of base is key; a weaker base like K₂CO₃ can selectively promote O-

alkylation over N-alkylation in some cases due to the higher acidity of the phenolic proton.

O-Acylation: Ester formation can be achieved using acylating agents under basic

conditions.

Electrophilic Aromatic Substitution: The benzene ring, activated by both the hydroxyl and

amino groups (which are ortho-, para-directing), can undergo electrophilic substitution

reactions such as halogenation or nitration, though conditions must be carefully controlled to

avoid oxidation.

Key Reactions Workflow

N-Functionalization O-Functionalization

Indoline-4-ol

N-Alkyl Indoline

R-X, Base

N-Acyl Indoline

RCOCl

N-Sulfonyl Indoline

RSO2Cl

4-Alkoxy Indoline

R-X, Base

4-Acyloxy Indoline

RCOCl
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Caption: Key functionalization pathways for Indoline-4-ol.
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Applications in Medicinal Chemistry and Drug
Development
Indoline-4-ol is not just a synthetic curiosity; it is a validated and highly valuable starting

material for the synthesis of complex bioactive molecules. The indoline core is present in

numerous natural products and FDA-approved drugs.[1][2]

Dual 5-LOX/sEH Inhibitors: Recent research has highlighted the development of indoline-

based compounds as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide

hydrolase (sEH).[7] These targets are critical in inflammatory pathways, and dual inhibition is

a promising strategy for developing novel anti-inflammatory drugs. Indoline-4-ol serves as a

key starting point for creating libraries of analogs to probe the structure-activity relationship

(SAR) for these targets.[7]

Anticancer Agents: The indoline scaffold is a core component of several kinase inhibitors

used in oncology.[2] The ability to functionalize both the nitrogen and the aromatic ring allows

for the precise positioning of pharmacophoric groups required for binding to the ATP pocket

of various kinases.

CNS Agents: The structural similarity of the indoline core to neurotransmitters like serotonin

has made it an attractive scaffold for developing agents targeting the central nervous system.

By providing a rigid framework and versatile functional handles, Indoline-4-ol empowers

medicinal chemists to efficiently explore chemical space and optimize lead compounds for

enhanced potency, selectivity, and pharmacokinetic properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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